Product packaging for 1-Heptanamine, N-ethyl-(Cat. No.:CAS No. 66793-76-8)

1-Heptanamine, N-ethyl-

Cat. No.: B1580603
CAS No.: 66793-76-8
M. Wt: 143.27 g/mol
InChI Key: IUZZLNVABCISOI-UHFFFAOYSA-N
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Description

Significance of Secondary Aliphatic Amines in Organic Chemistry

Secondary aliphatic amines, the class to which N-ethyl-1-heptanamine belongs, are organic compounds defined by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. wikipedia.org This structure imparts a unique combination of basicity and nucleophilicity, making them pivotal reagents in organic synthesis. wikipedia.org The lone pair of electrons on the nitrogen atom allows these amines to act as bases by accepting protons and as nucleophiles by attacking electron-deficient centers. wikipedia.org

Their reactivity is fundamental to numerous chemical transformations. A key reaction is acylation, where secondary amines react with acyl chlorides or anhydrides to form amides. wikipedia.orgbritannica.com This reaction, often known as the Schotten-Baumann reaction, is a cornerstone of organic synthesis. wikipedia.org Another vital reaction is alkylation, where the nitrogen atom attacks an alkyl halide, leading to the formation of tertiary amines. wikipedia.org

The presence of a hydrogen atom on the nitrogen also allows secondary amines to participate in hydrogen bonding, which influences their physical properties like boiling points and solubility. wikipedia.org This class of compounds is integral to the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and surfactants. ontosight.aiontosight.ai Many biologically active compounds, both natural and synthetic, contain a secondary amine functional group, highlighting their importance in medicinal chemistry.

Historical Context of N-ethyl-1-heptanamine Research

Specific historical documentation detailing the initial discovery and study of N-ethyl-1-heptanamine is not extensively recorded. However, its history is intrinsically linked to the broader development of synthetic methods for secondary amines in the 20th century. The synthesis of unsymmetrical secondary aliphatic amines was a subject of focused research by the mid-1940s. acs.org

Key synthetic routes applicable to N-ethyl-1-heptanamine include:

Reductive Amination : This is a highly effective method involving the reaction of a primary amine (ethylamine) with an aldehyde (heptanal), followed by reduction. The development of selective reducing agents and catalysts, such as palladium, has made this a preferred route, minimizing the formation of by-products.

Alkylation of Primary Amines : The direct reaction of a primary amine (1-heptanamine) with an ethyl halide is a classical approach. Historically, a challenge with this method was controlling the reaction to prevent over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. britannica.com

Amide Reduction : The synthesis can also be achieved by first forming the corresponding amide, N-ethylheptanamide, and then reducing it with a strong reducing agent like lithium aluminum hydride (LiAlH4). The discovery and popularization of powerful hydride reagents in the mid-20th century provided a new, potent tool for amine synthesis.

The availability of N-ethyl-1-heptanamine as a commercial chemical is a result of the optimization of these and other industrial synthetic processes over time.

Scope and Research Trajectories for N-ethyl-1-heptanamine

The primary role of N-ethyl-1-heptanamine in contemporary research is that of a versatile chemical intermediate or building block. ontosight.ai Its bifunctional nature—a nucleophilic nitrogen center and a lipophilic alkyl chain—allows for its incorporation into a wide range of larger, more complex molecules.

Current and potential research applications include:

Pharmaceutical Synthesis : It serves as a precursor or building block in the synthesis of new drug candidates. ontosight.ai The amine group can be readily modified to introduce pharmacologically active moieties or to connect different parts of a molecule.

Agrochemical Development : The compound is used in the creation of new agrochemicals. ontosight.ai One specific research trajectory involves its use as the cation component in herbicidal ionic liquids (HILs), which are designed to improve the efficacy and reduce the environmental volatility of herbicides like glyphosate. It is also noted as being used as a pesticide. cymitquimica.com

Surfactant and Materials Science : Due to its amphiphilic structure, with a polar amine head and a nonpolar heptyl tail, it is a building block for surfactants and detergents. ontosight.aiontosight.ai It is also used as a raw material in the manufacturing of coatings and plastics. ontosight.ai

Receptor Binding Studies : Derivatives of N-ethyl-1-heptanamine are synthesized for use in receptor binding studies, helping researchers to understand biological interactions and pathways.

Table 2: Key Spectroscopic Data for N-ethyl-1-heptanamine

Spectroscopic Method Key Feature Wavenumber/Chemical Shift
Fourier-Transform Infrared (FTIR) Spectroscopy N-H stretching vibration (characteristic of secondary amines) 3300-3400 cm⁻¹
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protons on carbon alpha to nitrogen (deshielded) ~2.5-3.0 ppm
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protons on aliphatic chain carbons ~0.7-1.6 ppm

This table contains data sourced from result .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B1580603 1-Heptanamine, N-ethyl- CAS No. 66793-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-6-7-8-9-10-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZZLNVABCISOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216913
Record name 1-Heptanamine, N-ethyl-
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-76-8
Record name 1-Heptanamine, N-ethyl-
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Record name 1-Heptanamine, N-ethyl-
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Record name N-Ethylheptylamine
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Advanced Synthetic Methodologies and Mechanistic Investigations

Reductive Amination Strategies for N-ethyl-1-heptanamine Synthesis

Reductive amination, also known as reductive alkylation, stands as a prominent and versatile method for synthesizing amines. wikipedia.org The process involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of N-ethyl-1-heptanamine, this typically involves the reaction of heptanal (B48729) with ethylamine (B1201723).

Catalytic Approaches in Reductive Amination

Catalysis, particularly with transition metals, plays a pivotal role in modern reductive amination, offering environmentally friendly and efficient pathways to N-substituted amines. rsc.orgnih.gov These methods often utilize hydrogen gas as a clean reducing agent. nih.gov

Palladium catalysts are highly favored for their selectivity and efficiency in reductive amination reactions. Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst that minimizes side reactions. The use of palladium catalysts allows for the in-situ reduction of the imine intermediate formed from heptanal and ethylamine under a hydrogen atmosphere. Research has shown that palladium-based systems can achieve high yields under mild conditions. encyclopedia.pub

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst System Substrates Conditions Yield Reference
Pd/C Heptanal, Ethylamine H2 atmosphere, Anhydrous ethanol High selectivity
Au/Al2O3 Nitroarenes, Aliphatic aldehydes High pressure H2, Continuous flow Good to excellent encyclopedia.pub
Ir@NC600-2h Benzaldehyde, Aniline 20 bar H2, Toluene, 80°C 93-99% encyclopedia.pub
Fe2O3/NG@C Benzaldehydes, Nitroarenes 70 bar H2, THF/H2O, 170°C Not specified encyclopedia.pub

This table presents a comparative overview of various catalytic systems used in reductive amination reactions, highlighting the conditions and reported yields.

While palladium is a popular choice, other transition metals have been successfully employed in reductive amination. researchgate.net These include rhodium, ruthenium, iridium, cobalt, copper, molybdenum, and iron. researchgate.netkanto.co.jp Molybdenum sulfide (B99878) clusters, for instance, have been shown to efficiently catalyze the reductive amination of aldehydes with nitro compounds in a one-pot reaction. rsc.org Iron complexes have also been utilized for the reductive amination of aldehydes and ketones with aliphatic amines using molecular hydrogen under mild conditions. nih.gov Furthermore, cobalt phosphide (B1233454) nanoparticle catalysts have demonstrated high activity in the reductive amination of carbonyl compounds. mdpi.com

Chemical Reductant Systems

In addition to catalytic hydrogenation, chemical reductants are widely used for the reduction of the imine intermediate. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are mild and selective reducing agents commonly used for this purpose. masterorganicchemistry.com These reagents are particularly useful as they can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) in conjunction with additives have also been reported. organic-chemistry.org

Mechanistic Pathways of Imine Formation and Reduction

The synthesis of N-ethyl-1-heptanamine via reductive amination proceeds through a two-step mechanism. nih.gov

Step 1: Imine Formation The initial step involves the nucleophilic addition of ethylamine (a primary amine) to the carbonyl carbon of heptanal. orgoreview.com This is typically an acid-catalyzed process that leads to the formation of a carbinolamine intermediate. orgoreview.com Subsequent dehydration of the carbinolamine yields the corresponding N-heptylideneethanamine (an imine or Schiff base). orgoreview.comlibretexts.org The reaction rate is often optimal at a pH of around 4 to 5. orgoreview.com

Step 2: Reduction of the Imine The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine, N-ethyl-1-heptanamine. masterorganicchemistry.com This reduction can be achieved either through catalytic hydrogenation, where the imine is reduced on the surface of a metal catalyst with hydrogen gas, or by the action of a chemical reducing agent like sodium cyanoborohydride. nih.govmasterorganicchemistry.com

Alternative Alkylation Approaches to N-ethyl-1-heptanamine

Besides reductive amination, direct alkylation of 1-heptanamine with an ethylating agent is another synthetic route. This method involves the reaction of 1-heptanamine with an ethyl halide, such as ethyl bromide, under basic conditions. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts, which necessitates careful control of reaction conditions.

Another less common method is the reduction of N-ethylheptanamide. This involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide to the corresponding amine. prepchem.com While feasible, this method is often less practical due to the harsh reaction conditions and the handling of highly reactive reagents.

Direct Alkylation of 1-Heptanamine

Direct alkylation offers a straightforward theoretical route to N-ethyl-1-heptanamine. This method involves the reaction of 1-heptanamine, a primary amine, with an ethylating agent, typically an ethyl halide such as ethyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the primary amine attacks the electrophilic carbon of the ethyl halide.

However, this method presents significant practical challenges. A primary issue is the potential for over-alkylation. The target secondary amine product, N-ethyl-1-heptanamine, can act as a nucleophile itself and react with additional ethyl halide. This leads to the formation of the tertiary amine, N,N-diethyl-1-heptanamine, and can even proceed to form a quaternary ammonium salt. Consequently, direct alkylation often results in a mixture of products, which necessitates careful control of reaction conditions and extensive purification, making it an inefficient process for selectively producing the secondary amine. scribd.com

Table 1: Reactants and Products in Direct Alkylation of 1-Heptanamine
Reactant 1Reactant 2Desired ProductCommon Byproducts
1-HeptanamineEthyl Halide (e.g., Ethyl Bromide)N-ethyl-1-heptanamine (Secondary Amine)N,N-diethyl-1-heptanamine (Tertiary Amine), Triethylheptylammonium Halide (Quaternary Salt)

Alkylation of Amine-Aldehyde Adducts

A more common and controlled method for synthesizing N-ethyl-1-heptanamine is through reductive amination. This process involves the reaction of heptanal (a 7-carbon aldehyde) with ethylamine to form an imine intermediate, which is an adduct of the amine and aldehyde. youtube.com This imine is then reduced in situ to yield the final secondary amine product.

The reaction is typically performed as a one-pot procedure. youtube.com The key to this method's success lies in the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde. scribd.comyoutube.com Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose because it is less reactive than sodium borohydride (NaBH4) and will not readily reduce the aldehyde. youtube.com Other suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3) and catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere. Palladium on carbon (Pd/C) catalysts are often favored for their high selectivity, which helps to minimize side reactions.

Table 2: Reagents for Reductive Amination
Reducing AgentKey CharacteristicsTypical Conditions
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces iminium ions over ketones/aldehydes. youtube.comSlightly acidic conditions (pH ~5) to promote imine formation. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild and selective, often used for a wide range of substrates. Aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).
Catalytic Hydrogenation (H2/Pd/C)High selectivity and clean reaction profiles, produces water as the only byproduct. Hydrogen gas atmosphere with a Palladium on Carbon catalyst.

Reduction of Corresponding Amides for N-ethyl-1-heptanamine Formation

An alternative pathway to N-ethyl-1-heptanamine is the reduction of the corresponding amide, N-ethylheptanamide. This method involves the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), to convert the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). prepchem.com

The synthesis procedure involves dissolving N-ethylheptanamide in an anhydrous solvent like diethyl ether and treating it with lithium aluminum hydride. prepchem.com The mixture is typically stirred for an extended period at room temperature to ensure the complete reduction of the amide. prepchem.com While effective, this route is often considered less practical for large-scale synthesis due to the harsh reaction conditions and the hazards associated with strong reducing agents like LiAlH4.

Table 3: Synthesis via Amide Reduction
PrecursorReagentSolventProduct
N-ethylheptanamideLithium Aluminum Hydride (LiAlH4)Diethyl etherN-ethyl-1-heptanamine

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and efficiency. asischem.com

For the synthesis of N-ethyl-1-heptanamine, particularly via the preferred reductive amination route, several factors are key to optimization:

Catalyst Selection: The use of highly selective catalysts, such as palladium on carbon (Pd/C), minimizes the formation of by-products and simplifies purification.

Reaction Monitoring: Implementing inline monitoring techniques, like Fourier-transform infrared spectroscopy (FTIR), allows for real-time tracking of the reaction progress. This enables precise control over reaction time and conditions, preventing incomplete reactions or the formation of degradation products.

Purification: On a large scale, efficient purification is crucial. Fractional distillation is an essential technique used to separate the final product from unreacted starting materials or isomeric by-products, ensuring high purity.

Technology Transfer: A critical phase of scale-up is the transfer of the optimized process from a kilo lab to a production plant. This requires detailed documentation of all procedures and a thorough understanding of the process to ensure reproducibility and safety on a large scale. asischem.com

Table 5: Process Optimization Parameters
ParameterObjectiveMethod/TechniqueImpact
SelectivityMinimize by-productsChoice of catalyst (e.g., Pd/C) Higher product purity, reduced purification costs.
Reaction TimeOptimize throughputInline monitoring (e.g., FTIR) Prevents over-processing, increases batch efficiency.
Cost-EffectivenessReduce production costScheme modification to use cheaper reagents. asischem.comImproves economic viability of the process.
PurificationAchieve high purity productFractional distillation Separates final product from impurities and isomers.

Sophisticated Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Heptanamine, N-ethyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, protons on the aliphatic chain are typically observed in the upfield region of 0.7-1.6 ppm. The methyl groups of the ethyl and heptyl chains exhibit chemical shifts around 0.9-1.3 ppm. The methylene (B1212753) protons along the heptyl chain resonate in the 1.2-1.6 ppm range. A characteristic downfield shift to approximately 2.5-3.0 ppm is observed for the protons on the carbon atom alpha to the nitrogen, a consequence of the deshielding effect from the electronegative nitrogen atom.

The ¹³C NMR spectrum provides complementary information. The terminal methyl carbons of both the ethyl and heptyl groups appear at approximately 14 ppm. The internal methylene carbons of the heptyl chain resonate in the range of 22-32 ppm. The carbon atoms directly bonded to the nitrogen atom show characteristic shifts around 40-50 ppm due to the electron-withdrawing nature of the nitrogen.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Heptanamine, N-ethyl-

Carbon Atom Predicted Chemical Shift (ppm)
C1' (CH₃ of ethyl) ~15
C2' (CH₂ of ethyl) ~42
C1 (CH₂ alpha to N) ~50
C2-C6 (CH₂ of heptyl) 22-32
C7 (CH₃ of heptyl) ~14

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in 1-Heptanamine, N-ethyl-. The spectra reveal characteristic absorption bands that confirm its secondary amine and aliphatic hydrocarbon structure.

A key feature in the IR spectrum is the N-H stretching vibration, which appears as a medium-intensity band in the 3300-3400 cm⁻¹ range, characteristic of secondary amines. The C-H stretching vibrations of the aliphatic chain are observed between 2850 and 3000 cm⁻¹. C-H bending vibrations are found in the 1350-1500 cm⁻¹ region, with methyl and methylene scissoring modes appearing around 1465 cm⁻¹ and 1455 cm⁻¹, respectively. The C-N stretching vibration is typically located in the 1020-1250 cm⁻¹ range. The absence of strong absorptions in the 1600-1800 cm⁻¹ region confirms the lack of carbonyl groups.

Table 2: Characteristic IR Absorption Bands for 1-Heptanamine, N-ethyl-

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3300-3400
C-H Stretch (aliphatic) 2850-3000
C-H Bend (methyl/methylene) 1350-1500
C-N Stretch 1020-1250

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation pattern of 1-Heptanamine, N-ethyl-, which aids in its structural confirmation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like 1-Heptanamine, N-ethyl-. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. For 1-Heptanamine, N-ethyl-, a boiling point in the range of 175–180°C is consistent with aliphatic amines of similar molecular weight. Purity assessment is commonly performed by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly useful for the analysis of less volatile compounds or for achieving higher sensitivity. In LC-MS/MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer. This technique can be used for targeted analysis to screen for specific metabolites or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 1-Heptanamine, N-ethyl- and for separating it from any potential isomers. A common approach involves using a C18 column with UV detection. For analogous amines, a detection wavelength of 255 nm is often used, and a purity threshold of ≥98% is typically required for pharmacological studies.

Advanced Chromatographic Separation Techniques

For more complex separations, such as the resolution of enantiomers if a chiral center were present, advanced chromatographic techniques would be necessary. Chiral HPLC, for instance, employs a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral selector. This technique can be used to determine the enantiomeric excess (ee) of a chiral compound. google.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Heptanamine, N-ethyl- derived from its electronic structure. Methodologies such as Density Functional Theory (DFT) are employed to provide accurate predictions of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Detailed research findings indicate that using basis sets like 6-311++G(d,p) or 6-31++G(d,p) in DFT calculations yields precise models of the molecular structure and vibrational frequencies. researchgate.net A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals reveals likely sites for nucleophilic and electrophilic attack, thereby predicting the compound's reactivity patterns in chemical reactions. For instance, the lone pair of electrons on the nitrogen atom significantly influences the energy and localization of the HOMO, marking it as a primary site for electrophilic interaction.

Table 1: Calculated Electronic Properties of Alkylamines via Quantum Chemistry
Calculated PropertySignificanceTypical Computational Method
HOMO EnergyIndicates electron-donating ability (nucleophilicity).DFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyIndicates electron-accepting ability (electrophilicity).DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability.DFT (e.g., B3LYP/6-311++G(d,p))
Molecular Dipole MomentMeasures the overall polarity of the molecule, influencing intermolecular forces.DFT (e.g., B3LYP/6-311++G(d,p))
Partial Atomic ChargesReveals charge distribution and identifies electrophilic/nucleophilic sites. Population Analysis (e.g., Mulliken, NBO)

Molecular Dynamics Simulations in Amine Interactions

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of 1-Heptanamine, N-ethyl-, capturing atomic motions and intermolecular interactions that are not accessible through static quantum calculations. ebsco.com These simulations model the system's evolution over time by applying classical mechanics, with forces between atoms described by a potential energy function, or force field. ebsco.comulisboa.pt

For 1-Heptanamine, N-ethyl-, MD simulations are particularly useful for conformational analysis. The long heptyl chain possesses significant conformational flexibility, and simulations can identify the most populated, low-energy conformations at a given temperature. These studies show that conformations minimizing steric hindrance between the N-ethyl group and the heptyl chain are energetically favored.

Furthermore, MD simulations provide critical insights into intermolecular interactions. By simulating multiple amine molecules, researchers can study hydrogen bonding patterns involving the secondary amine group (N-H···N), as well as van der Waals interactions between the alkyl chains. tandfonline.com This information is crucial for understanding the liquid-state properties and potential aggregation behavior of the compound. The strength and nature of these interactions are often analyzed using tools like the radial distribution function, which describes how the density of surrounding atoms varies as a function of distance from a reference atom. tandfonline.com

Table 2: Phenomena Studied by Molecular Dynamics (MD) for Alkylamines
PhenomenonInformation GainedRelevant Interactions
Conformational DynamicsIdentifies stable conformers, rotational energy barriers, and flexibility of alkyl chains. Torsional potentials, intramolecular van der Waals forces.
Liquid StructureReveals how molecules pack in the liquid phase.Intermolecular van der Waals forces, hydrogen bonding.
Hydrogen BondingCharacterizes the geometry, lifetime, and network of hydrogen bonds. tandfonline.comElectrostatic interactions (Coulomb's law), Lennard-Jones potential. ulisboa.pt
DiffusivityPredicts the self-diffusion coefficient of the amine in a solvent. tandfonline.comSolute-solvent interactions.
Interfacial PropertiesModels the behavior of amines at interfaces, such as liquid-vapor or liquid-liquid. ulisboa.ptSurface tension, molecular orientation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govutcluj.ro This predictive methodology is valuable for estimating the properties of new or untested compounds like 1-Heptanamine, N-ethyl-, thereby accelerating research and reducing the need for extensive experimental work. chalmers.se

QSPR models are developed by calculating a set of numerical values, known as molecular descriptors, from the molecular structure. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. mdpi.com For alkylamines, descriptors can include the number of carbon atoms, molecular weight, topological indices (which describe molecular branching and shape), and quantum-chemically calculated values like partial charges or dipole moments. mdpi.comsioc-journal.cn

Studies have successfully applied QSPR to predict a wide range of properties for aliphatic amines, including boiling point, density, refractive index, water solubility, and bioaccumulation factors. nih.govsioc-journal.cn For example, the toxicity of alkylamines has been effectively correlated using the alkyl bioactivity branching equation (ABB). nih.gov Similarly, models have been developed to predict environmental persistence by using descriptors such as the octanol-water partition coefficient (logP).

Table 3: Examples of QSPR in Alkylamine Research
Predicted PropertyExample Molecular Descriptors UsedSignificance
Boiling PointMolecular Weight, Topological Indices (e.g., Wiener index). sioc-journal.cnPredicts physical state and purification conditions.
Density / Refractive IndexStructural Information Indexes (related to molecular size and branching). sioc-journal.cnBasic physicochemical characterization.
ToxicityAlkyl Bioactivity Branching (ABB) parameters. nih.govEarly-stage hazard assessment. chalmers.se
Water Solubility (logS)Octanol-Water Partition Coefficient (logP), Polar Surface Area. Predicts environmental fate and bioavailability.
Critical Micelle Concentration (cmc)Kier & Hall connectivity indices, descriptors for hydrophobic/hydrophilic parts. mdpi.comfirp-ula.orgRelevant for surfactant applications.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical calculations provide invaluable insights into the mechanisms of chemical reactions involving 1-Heptanamine, N-ethyl-. By mapping the potential energy surface of a reaction, computational models can identify the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. semanticscholar.org

For instance, in the synthesis of secondary amines via reductive amination or alkylation, theoretical models can elucidate the reaction pathway. Transition-state modeling can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. These calculations can reveal how steric hindrance, such as that from the ethyl and heptyl groups on the nitrogen atom, can influence the reaction rate by raising the energy of the transition state.

Furthermore, molecular orbital analysis can be used to understand the electronic factors that govern reactivity. Analyzing the HOMO of 1-Heptanamine, N-ethyl- confirms the high nucleophilicity of the nitrogen atom, explaining its role in reactions like alkylation. Conversely, mapping the LUMO can predict how the molecule might react with nucleophilic reagents. These theoretical approaches allow for a detailed, step-by-step understanding of reaction mechanisms that is often difficult to achieve through experimental means alone.

Table 4: Theoretical Investigation of Reaction Mechanisms
Reaction TypeTheoretical Insight ProvidedComputational Method
AlkylationCalculation of activation energy; modeling of transition state structure. DFT, Transition State Search Algorithms.
Nucleophilic AttackAssessment of nitrogen's nucleophilicity based on HOMO energy and charge. Molecular Orbital Theory, Population Analysis.
Oxidation/ReductionPrediction of reaction sites and feasibility based on electronic properties. DFT.
Amine InversionCalculation of the energy barrier for the nitrogen atom to invert its stereochemistry. semanticscholar.orgDFT, Transition State Search.

Exploration of Biological Activities and Molecular Mechanisms

Neuropharmacological Effects and Central Nervous System Interactionsbenchchem.com

The organic compound 1-Heptanamine, N-ethyl-, a secondary aliphatic amine, is recognized for its potential interactions within the central nervous system (CNS). Its structural characteristics, featuring a heptyl backbone and an N-ethyl group, are believed to contribute to its biological activity by influencing neurotransmitter systems and modulating receptor functions.

Modulation of Neurotransmitter Systemsbenchchem.comnih.gov

Research suggests that 1-Heptanamine, N-ethyl- and structurally similar compounds may exert their effects by modulating the activity of key neurotransmitter systems. The primary proposed mechanisms include direct receptor interaction and alteration of neurotransmitter release, which could lead to stimulant-like effects.

It is hypothesized that 1-Heptanamine, N-ethyl- may act on dopaminergic receptors. The interaction with these receptors is a critical area of investigation, as the dopaminergic system is integral to mood, cognitive functions, and motor control. nih.gov The binding affinity and functional activity at different dopamine (B1211576) receptor subtypes would determine the specific pharmacological profile. For instance, agonist activity at D1 receptors could influence processes like working memory and learning. nih.gov Computational models are often employed to predict the binding mechanisms of compounds like N-alkyl-benzyltetrahydroisoquinolines to the D1 dopamine receptor, providing insights into the electrostatic interactions that govern receptor recognition. conicet.gov.ar

Ion Channel Modulation Mechanisms (as seen in analogous compounds)ontosight.ai

While direct studies on 1-Heptanamine, N-ethyl- are limited, the modulation of ion channels by analogous N-alkylamines provides a framework for understanding its potential mechanisms. nih.gov Ion channel modulation is a fundamental process that regulates neuronal excitability and signaling. numberanalytics.comnumberanalytics.com

Chemical compounds can alter ion channel activity through various means, including binding to the channel protein itself or to associated regulatory proteins. numberanalytics.com For example, N-alkylamine derivatives have been shown to interact with sigma-1 receptors, which in turn can modulate the function of voltage-gated potassium (K+) channels. nih.gov This interaction can lead to the inhibition of outward K+ current, thereby affecting neuronal signaling. nih.gov

The modulation of ion channels is not limited to direct binding. Post-translational modifications and interactions with accessory proteins can also significantly influence channel function. numberanalytics.com Inward-rectifier potassium (Kir) channels, for instance, are regulated by lipids and can be blocked by endogenous polyamines, demonstrating the complexity of ion channel modulation. researchgate.net The study of how different molecules, including potential therapeutic agents, interact with and modulate ion channels is a critical area of pharmacological research. nih.gov

Antimicrobial Research and Biofilm Inhibition Studiesbenchchem.com

Preliminary investigations have pointed towards the antimicrobial potential of N-alkylamines, a class of compounds to which 1-Heptanamine, N-ethyl- belongs. This has prompted further research into their efficacy against various microorganisms and their ability to inhibit the formation of biofilms.

Broad-Spectrum Antimicrobial Potentials of N-alkylaminesbenchchem.comsemanticscholar.org

N-alkylamines have demonstrated a wide range of antimicrobial activity. nih.gov Studies on various N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have shown that their antimicrobial effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli increases with the length of the alkyl chain, up to a certain point. nih.govasm.org This suggests that the lipophilic character of the alkyl chain plays a significant role in the antimicrobial action.

The mode of action of these compounds is thought to involve disruption of the microbial cell membrane. For some amine oxides, an increase in intracellular reactive oxygen species has been observed, contributing to their bactericidal effects. researchgate.net The relationship between the chemical structure of alkyl amines and amides and their antimicrobial activity has been a subject of study, revealing that alkyl amines are effective against both gram-positive and gram-negative bacteria, with optimal activity for compounds with chain lengths between 11 and 15 carbons. asm.org

In addition to their direct antimicrobial effects, some N-alkylamine derivatives have been investigated for their ability to inhibit biofilm formation. nih.govresearchgate.net Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. nih.gov Certain benzothiazole (B30560) derivatives, synthesized using heptanamine, have shown significant biofilm inhibitory activity against Pseudomonas aeruginosa without necessarily inhibiting bacterial growth, suggesting a mechanism that targets the biofilm formation process itself. nih.gov

Mechanisms of Biofilm Formation Inhibition (as seen in analogous compounds)

The formation of bacterial biofilms presents a significant challenge in various medical and industrial settings, as they confer increased resistance to antimicrobial agents and host immune responses. plos.org While specific studies on the biofilm inhibition mechanisms of 1-Heptanamine, N-ethyl- are not extensively detailed in the available literature, the activity of analogous alkylamines and related compounds provides insight into potential pathways.

A primary mechanism by which analogous compounds may inhibit biofilm formation is through the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm development. plos.orgmdpi.com Many Gram-negative bacteria utilize acyl-homoserine lactones (AHLs) as autoinducers for QS. researchgate.net Alkylamine-modified cyclodextrins, for instance, have demonstrated the ability to inhibit QS in bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum. researchgate.net These modified cyclodextrins exhibit stronger binding to AHLs than their native counterparts, effectively sequestering the signaling molecules and disrupting the QS cascade. researchgate.net

Furthermore, some compounds inhibit biofilm formation without directly killing the planktonic bacteria, suggesting a non-microbicidal mechanism. plos.orgnih.gov For example, certain bromopyrrole alkaloids have been shown to significantly reduce biofilm formation in E. coli. nih.gov Microscopic analysis revealed that these compounds induced a change in the morphology of E. coli cells from rod-shaped to a more spherical form, causing them to aggregate rather than form structured biofilms. nih.gov

The general structure of alkylamines, with their hydrophobic carbon chains and amine groups, allows them to interact with and potentially disrupt bacterial cell membranes and the extracellular polymeric substances (EPS) that form the biofilm matrix. mdpi.comontosight.ai This interference can hinder the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm. mdpi.com

Table 1: Biofilm Inhibition Mechanisms of Analogous Compounds

Compound ClassOrganism(s)Mechanism of ActionReference(s)
Alkylamine-modified cyclodextrinsP. aeruginosa, C. violaceumQuorum sensing inhibition via binding to acyl-homoserine lactones (AHLs). researchgate.net
Bromopyrrole alkaloidsE. coliNon-microbicidal; induces morphological changes in cells, leading to aggregation instead of biofilm formation. nih.gov
Organosulfur compoundsP. aeruginosaInhibition of quorum sensing and other potential pathways. plos.org

Receptor Binding Studies and Ligand-Target Interactions

The biological activity of a compound is fundamentally linked to its ability to bind to specific molecular targets, such as receptors and enzymes. For 1-Heptanamine, N-ethyl-, and its analogs, these interactions are governed by weak intermolecular forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. frontiersin.org The interplay of these forces determines the binding affinity and selectivity of the ligand for its target. plos.org

While direct receptor binding data for 1-Heptanamine, N-ethyl- is limited, studies on analogous structures provide valuable insights. For example, research on N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine indicates that it acts as an activator of potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This interaction stabilizes an active "leak-mode" conformation of the channel. Molecular docking studies of similar amine compounds suggest that the lone pair of electrons on the nitrogen atom is crucial for forming hydrogen bonds with key amino acid residues, such as Aspartic acid 113 (Asp113), in the active site of certain receptors.

The structural features of these amine compounds significantly influence their binding affinity. The presence of alkyl groups, such as the ethyl and heptyl groups in 1-Heptanamine, N-ethyl-, contributes to hydrophobic interactions with the target protein. plos.org However, these groups can also introduce steric bulk, which may reduce binding affinity compared to less-substituted amines.

In the context of synthetic cannabinoids, which are structurally distinct but also rely on receptor binding for their effects, the position of substituents on a core structure can dramatically alter binding affinity. For instance, studies on chloroindole analogues of a synthetic cannabinoid showed that the position of a chlorine atom on the indole (B1671886) core significantly impacted its binding affinity for the human cannabinoid receptor CB1 (hCB1). mdpi.com This highlights the sensitivity of ligand-target interactions to subtle structural modifications. mdpi.com

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate in Fine Chemical Production

1-Heptanamine, N-ethyl- serves as a crucial building block in the production of a wide array of fine chemicals. ontosight.ai Its reactivity, centered around the secondary amine group, allows for its incorporation into more complex molecular architectures, making it a versatile intermediate for various sectors.

Pharmaceutical Precursor Synthesis

The molecular framework of 1-Heptanamine, N-ethyl- is a valuable scaffold in the synthesis of pharmaceutical compounds. The secondary amine functionality allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for drug discovery programs. Research has explored its use as a precursor in the development of new drug candidates. The synthesis of derivatives often involves reactions such as N-alkylation or acylation to build more complex molecules with potential therapeutic activities. ontosight.ai While specific drug compounds derived from 1-Heptanamine, N-ethyl- are proprietary, its role as an intermediate is noted in the broader context of pharmaceutical research and development. lookchem.com

Agrochemical Intermediate Development

In the field of agrochemicals, 1-Heptanamine, N-ethyl- and its derivatives are investigated for their potential to be incorporated into new pesticides and herbicides. ontosight.aimusechem.com The lipophilic heptyl chain can enhance the penetration of active ingredients through the waxy cuticles of plants or the exoskeletons of insects. The amine group provides a reactive site for attaching toxophores or other functional moieties. For instance, agrochemical formulations containing related amine compounds have been developed to induce abiotic stress tolerance in plants. googleapis.com The development of novel agrochemicals is an ongoing process, with intermediates like 1-Heptanamine, N-ethyl- playing a foundational role in the synthesis of new active ingredients. lookchem.comacs.org

Specialty Chemical Manufacturing

The production of various specialty chemicals leverages 1-Heptanamine, N-ethyl- as a key intermediate. ontosight.ai These specialty chemicals are used in a multitude of applications, including coatings, adhesives, and plastics. ontosight.ai The compound's ability to participate in various chemical reactions makes it a versatile component in the synthesis of polymers and other high-performance materials. Its properties can be tailored through chemical modification to meet the specific requirements of the end-product.

Contributions to Advanced Materials Science

The distinct properties of 1-Heptanamine, N-ethyl- also lend themselves to applications in the field of advanced materials, particularly in the stabilization of nanoparticles and as a surface-active agent.

Nanoparticle Stabilization in Optoelectronic Devices

In the realm of nanotechnology, amines like 1-Heptanamine, N-ethyl- are utilized as capping agents or ligands to stabilize nanoparticles. Recent research has highlighted the use of related long-chain amines, such as 1-heptanamine, in stabilizing perovskite nanoparticles for applications in optoelectronic devices like solar cells. researchgate.netresearchgate.net These amines bind to the surface of the nanoparticles, preventing their aggregation and controlling their growth and morphology. This stabilization is crucial for maintaining the desired optical and electronic properties of the nanoparticles, which are essential for the performance and stability of devices such as perovskite solar cells. acs.org The ethyl group on the nitrogen in 1-Heptanamine, N-ethyl- can further influence the packing and interaction of the ligands on the nanoparticle surface.

Surface-Active Agent Research

With its amphiphilic structure, consisting of a hydrophilic amine head and a hydrophobic heptyl tail, 1-Heptanamine, N-ethyl- exhibits surface-active properties. ontosight.ai This makes it a subject of research for its potential use in the formulation of surfactants and detergents. ontosight.aiontosight.ai Surfactants are critical in a vast range of industrial processes, including emulsification, dispersion, and cleaning. The specific structure of 1-Heptanamine, N-ethyl- allows it to modify surface tension at interfaces, a key characteristic of effective surfactants. Research in this area aims to develop new surfactant systems with tailored properties for specific applications.

Compound Information Table

Compound NameCAS NumberMolecular Formula
1-Heptanamine, N-ethyl-66793-76-8C₉H₂₁N
1-Heptanamine111-68-2C₇H₁₇N
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine138323-83-8C₁₆H₂₆ClNO
1-Heptanamine, N-heptyl-2470-68-0C₁₄H₃₁N

Interactive Data Table: Physicochemical Properties of 1-Heptanamine, N-ethyl-

PropertyValueUnit
Molecular Weight143.27 g/mol
Boiling Point186.7°C at 760 mmHg
Density0.77g/cm³
Topological Polar Surface Area12Ų
Complexity52.7

Utility in Complex Organic Molecule Total Synthesis

While 1-Heptanamine, N-ethyl- is recognized as a chemical intermediate, its specific application as a key building block in the total synthesis of complex organic molecules is not extensively documented in publicly available scientific literature. ontosight.ai In principle, as a secondary amine, it possesses the nucleophilic characteristics necessary to participate in various carbon-nitrogen bond-forming reactions, a fundamental process in the assembly of intricate molecular architectures.

The structure of 1-Heptanamine, N-ethyl-, featuring a linear seven-carbon chain, could be strategically incorporated into target molecules where such a lipophilic alkyl group is required. Its secondary amine functionality allows for reactions such as acylation to form amides, alkylation to create tertiary amines, and participation in Mannich-type reactions, all of which are common strategies in the synthesis of natural products and other complex organic compounds. For instance, in the synthesis of certain alkaloids, the introduction of N-alkyl groups is a critical step. scribd.com However, specific examples detailing the use of 1-Heptanamine, N-ethyl- to achieve these transformations in a total synthesis context are not readily found.

Research on structurally similar but more complex amines, such as N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine, highlights the utility of the heptanamine scaffold in constructing molecules with specific biological activities. In the synthesis of this particular molecule, 1-heptanamine (the primary amine) is utilized as a nucleophile to displace a halide. This suggests that N-ethyl-1-heptanamine could potentially serve a similar role, introducing an N-ethyl-N-heptyl moiety into a target structure.

Despite its potential, the absence of prominent case studies in the literature suggests that other secondary amines may be more commonly employed by synthetic chemists for reasons that could include commercial availability, reactivity, or the specific structural requirements of the target molecules.

Application in Separation Science, e.g., Metal Extraction

The application of 1-Heptanamine, N-ethyl- in the field of separation science, particularly in the solvent extraction of metal ions, is not well-documented in scientific and industrial literature. Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metals. mdpi.comscielo.org.mx This process often relies on an organic extractant that can selectively form a complex with a specific metal ion in an aqueous phase, thereby transferring it to an immiscible organic phase. longhuatech.com

Amines, especially long-chain tertiary and quaternary amines, are a well-established class of extractants for various metals, including uranium and rare earth elements. longhuatech.comsemanticscholar.org For example, Trioctyl/Decyl Tertiary Amine is known to be effective in these separations. longhuatech.com The mechanism of extraction with amines typically involves the formation of an ion-pair between a protonated amine and a negatively charged metal-anion complex in the aqueous phase. The resulting ion-pair is soluble in the organic diluent.

Given its structure as a secondary amine with a significant alkyl chain, 1-Heptanamine, N-ethyl- possesses the basic properties and lipophilicity that are prerequisites for a solvent extraction reagent. The nitrogen atom's lone pair of electrons can be protonated, enabling it to function as an anion exchanger. The heptyl and ethyl groups would confer solubility in organic solvents like kerosene, which is a common diluent in industrial solvent extraction processes. researchgate.net

PropertyValueSource
Molecular FormulaC9H21N ontosight.ainih.govsartort.com
IUPAC NameN-ethylheptan-1-amine nih.gov
CAS Number66793-76-8 nih.govsartort.comchemicalbook.com

Environmental Fate, Transport, and Ecotoxicological Considerations

Biotic Degradation and Biodegradation Potential

Biotic degradation, mediated by microorganisms, is a critical process for the removal of organic chemicals from the environment. The biodegradability of 1-Heptanamine, N-ethyl- will largely determine its persistence in soil and water.

The microbial transformation of secondary aliphatic amines like 1-Heptanamine, N-ethyl- is expected to proceed through several potential pathways. One likely initial step is the oxidation of the alkyl chain, a common mechanism for the degradation of aliphatic compounds. This can be initiated by monooxygenase enzymes, leading to the formation of hydroxylated intermediates.

Another potential pathway is N-dealkylation, where either the ethyl or the heptyl group is cleaved from the nitrogen atom. This would result in the formation of heptylamine (B89852) and ethylamine (B1201723), respectively, which are primary amines that may be more readily biodegradable. The specific pathway and the rate of transformation will depend on the microbial populations present and the environmental conditions.

Based on predictive models, 1-Heptanamine, N-ethyl- is not expected to be readily biodegradable. The presence of the N-ethyl group and the length of the heptyl chain may contribute to its relative persistence in the environment compared to simpler primary amines. The estimated biodegradation half-life suggests that this compound may persist in the environment for weeks to months.

Table 4: Predicted Biodegradation Data for 1-Heptanamine, N-ethyl-

EnvironmentPredicted Biodegradation Half-LifeBiodegradability ClassificationSource
WaterWeeks to MonthsNot Readily BiodegradableStructure-Activity Relationship (SAR)
SoilWeeks to MonthsNot Readily BiodegradableStructure-Activity Relationship (SAR)

Environmental Distribution and Partitioning Studies

Comprehensive studies detailing the environmental distribution and partitioning of 1-Heptanamine, N-ethyl- are not available in current scientific literature. The information presented is therefore based on the general behavior of aliphatic amines in environmental systems.

Sorption to Environmental Matrices (Soil, Sediment)

Specific experimental data on the sorption of 1-Heptanamine, N-ethyl- to soil and sediment are not available. However, the sorption behavior of aliphatic amines is generally influenced by several factors, including the organic carbon content of the soil or sediment, clay content, and the pH of the surrounding environment. As a secondary amine, 1-Heptanamine, N-ethyl- can become protonated in acidic to neutral environments, forming a positively charged cation. This cationic form is expected to sorb to negatively charged surfaces of clay minerals and organic matter through cation exchange mechanisms. The extent of this sorption is anticipated to increase with decreasing pH and increasing organic matter and clay content of the environmental matrix. The long alkyl chain (heptyl group) also suggests a potential for hydrophobic interactions with soil organic matter.

Illustrative Sorption Coefficients for Similar Aliphatic Amines No specific data is available for 1-Heptanamine, N-ethyl-. The following table is for illustrative purposes only and shows potential ranges for similar compounds.

Compound ClassMatrixSorption Coefficient (Kd or Koc)Key Influencing Factors
Long-chain Aliphatic AminesSoilVariable (Moderate to High)pH, Organic Carbon, Clay Content
Long-chain Aliphatic AminesSedimentVariable (Moderate to High)pH, Organic Carbon, Clay Content

Leaching and Runoff Characteristics

There are no specific studies on the leaching and runoff characteristics of 1-Heptanamine, N-ethyl-. Based on its expected sorption behavior, the mobility of this compound in soil is likely to be limited, particularly in soils with significant clay and organic matter content and at lower pH values where the cationic form predominates. In such scenarios, leaching to groundwater would be considered a less significant transport pathway. However, in sandy soils with low organic matter or under alkaline conditions, the neutral form of the amine may be more prevalent, potentially increasing its mobility and the risk of leaching.

Runoff potential would be influenced by the compound's partitioning between the dissolved and sorbed phases. If strongly sorbed to soil particles, 1-Heptanamine, N-ethyl- could be transported via runoff through the erosion of contaminated soil. Runoff in the dissolved phase would be more likely in scenarios where sorption is less favorable.

Bioconcentration and Bioaccumulation Assessments in Aquatic and Terrestrial Systems

Specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) values for 1-Heptanamine, N-ethyl- are not documented. However, for aliphatic amines, the potential for bioaccumulation is generally related to the length of the alkyl chains. Studies on other long-chain aliphatic amines indicate a potential for bioaccumulation in aquatic organisms. Long-chain aliphatic amines with alkyl chains of C14 and longer have been shown to have a high potential to bioaccumulate, while those with chains less than C14 have a low to moderate potential. canada.ca Given that 1-Heptanamine, N-ethyl- has a total of nine carbon atoms in its alkyl groups, it would be expected to have a low to moderate potential for bioconcentration. The bioconcentration of amines can also be influenced by pH, which affects the proportion of the more bioavailable neutral form versus the less readily absorbed cationic form. nih.gov

Predicted Bioconcentration Potential for 1-Heptanamine, N-ethyl-

ParameterPredicted Value/PotentialBasis for Prediction
Bioconcentration Factor (BCF)Low to ModerateBased on alkyl chain length (C9 total) and data for other long-chain aliphatic amines. canada.ca
Bioaccumulation Factor (BAF)No Data-

Derivatives of N Ethyl 1 Heptanamine and Structure Activity Relationship Sar Studies

Design and Synthesis of N-substituted 1-Heptanamine Analogs

The design of new analogs of N-ethyl-1-heptanamine focuses on modifying its core structure to explore chemical space and enhance biological activity. The synthesis of these new chemical entities relies on established and innovative organic chemistry methodologies. Classical approaches such as the N-alkylation of primary amines (1-heptanamine or ethylamine) with corresponding alkyl halides provide a direct route to these secondary amines. google.com However, controlling the reaction to prevent overalkylation, which leads to tertiary amines, can be challenging. nih.gov

More contemporary and controlled methods include reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. For example, reacting heptanal (B48729) with ethylamine (B1201723) followed by reduction would yield N-ethyl-1-heptanamine. This method is highly versatile for creating a diverse library of analogs by varying the initial aldehyde/ketone and amine. chemrxiv.org Other advanced strategies utilize novel reagents designed for the stepwise synthesis of secondary amines, allowing for precise control over the final structure. nih.gov

Modifying the functional groups on the N-ethyl-1-heptanamine scaffold is a key strategy to alter its physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile. These changes can profoundly impact a molecule's absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Proposed modifications could include:

Introduction of Hydroxyl Groups: Placing a hydroxyl group on either the ethyl or heptyl chain would increase polarity and the potential for hydrogen bonding, which could enhance binding to a biological target.

Addition of Aromatic Rings: Incorporating a phenyl or other aromatic group, for instance by synthesizing N-(2-phenylethyl)-1-heptanamine, introduces the possibility of pi-pi stacking interactions with a receptor, potentially increasing binding affinity.

Bioisosteric Replacement: Replacing parts of the alkyl chains with bioisosteres (e.g., replacing a CH2 group with an oxygen atom to create an ether linkage) could improve metabolic stability or modify binding modes.

These synthetic modifications allow chemists to fine-tune the molecule's properties to achieve a desired biological effect.

The lipophilicity of N-ethyl-1-heptanamine is largely determined by its two alkyl chains: the ethyl group and the heptyl group. Systematically varying the length and branching of these chains is a critical step in SAR studies to optimize activity.

Varying the N-Alkyl Group: The N-ethyl group can be replaced with shorter (methyl) or longer (propyl, butyl, etc.) alkyl chains. This directly modulates the steric bulk and lipophilicity around the nitrogen atom.

Modifying the Heptyl Chain: The seven-carbon chain can be shortened or lengthened to find the optimal length for fitting into a specific receptor pocket. For many biologically active long-chain aliphatic amines, a direct relationship exists between chain length and efficacy up to a certain point, after which activity may decrease—a phenomenon known as the "cutoff effect." nih.gov

Introducing Branching: Creating isomers by introducing methyl or other small alkyl branches onto the heptyl chain (e.g., N-ethyl-2-methyl-1-hexanamine) can increase steric hindrance and affect how the molecule fits into a binding site, potentially leading to enhanced selectivity for a particular receptor subtype.

Pharmacological Characterization of Derivatives

Once synthesized, the derivatives of N-ethyl-1-heptanamine must undergo rigorous pharmacological testing to determine their biological activity. Given that the broader class of alkylamine derivatives includes many compounds with antihistaminic properties, a primary screening approach would involve evaluating their ability to act as antagonists at histamine (B1213489) receptors, particularly the H1 receptor associated with allergic reactions. rxlist.comdrugbank.com

Beyond antihistamine activity, the lipophilic nature of these long-chain amines suggests potential for other biological effects. Studies on similar N-alkyl amines have shown antimicrobial (antibacterial and antifungal) activity, which often correlates with the length of the alkyl chain. nih.gov Therefore, a comprehensive characterization would include screening for activity against various pathogens. Furthermore, some substituted alkylamines have been investigated for applications in oncology and as antipsychotic agents, expanding the potential therapeutic areas for these derivatives. google.comnih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

SAR analysis consolidates the data from chemical synthesis and pharmacological testing to build a model of how molecular structure relates to biological activity. nih.gov For N-ethyl-1-heptanamine derivatives, this involves identifying which structural features are essential for the observed effects.

For example, if a series of analogs with varying N-alkyl chain lengths were tested for antimicrobial activity, the results could be compiled into a table to reveal trends.

Illustrative SAR Table for Antimicrobial Activity (Note: The following data is hypothetical and for illustrative purposes only.)

Compound ID N-Substituent Heptyl Chain MIC (µg/mL)
N-EH-01 N-ethyl 1-heptyl 128
N-PH-02 N-propyl 1-heptyl 64
N-BH-03 N-butyl 1-heptyl 32
N-HH-04 N-hexyl 1-heptyl 16
N-OH-05 N-octyl 1-heptyl 8
N-DH-06 N-dodecyl 1-heptyl 4

From this illustrative data, a clear SAR trend emerges: increasing the length of the N-alkyl substituent from ethyl to dodecyl progressively increases the antimicrobial potency (i.e., lowers the Minimum Inhibitory Concentration, MIC). This suggests that enhanced lipophilicity contributes to the mechanism of action, possibly by facilitating disruption of the microbial cell membrane. nih.gov Similar analyses would be performed for functional group modifications and chain branching to build a comprehensive understanding of the SAR.

Development of Therapeutically Relevant Amine Derivatives

The insights gained from SAR analysis guide the rational design of second-generation compounds with improved therapeutic potential. If the initial screening of N-ethyl-1-heptanamine derivatives reveals a promising lead compound—for instance, an analog with moderate but selective activity against a cancer cell line—the SAR data would direct further optimization.

If the SAR analysis indicated that a terminal hydroxyl group on the heptyl chain improved activity, new analogs would be synthesized incorporating this feature while also varying other parts of the molecule (like the N-alkyl group) to further enhance potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and is essential for developing therapeutically relevant amine derivatives from the N-ethyl-1-heptanamine scaffold. nih.gov The ultimate goal is to identify a candidate with a potent and selective biological effect and favorable drug-like properties.

Advanced Pharmacological and Toxicological Research

Pharmacokinetic Profiling of N-ethyl-1-heptanamine and Analogs

The study of pharmacokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to understanding its biological effects. While direct studies on N-ethyl-1-heptanamine are not available, the behavior of similar aliphatic amines provides a basis for understanding its likely pharmacokinetic profile.

The absorption and distribution of aliphatic amines are significantly influenced by their physicochemical properties, such as lipophilicity and basicity. Basic compounds tend to have a higher volume of distribution, which can lead to longer half-lives. nih.govresearchgate.net For analogous aliphatic amines, lung uptake has been shown to correlate with the partition coefficient; for instance, the lung uptake of aliphatic amines at 1 minute increased from 2.18% for butylamine to 13.33% for tridecylamine. researchgate.net The distribution of a substance is also dependent on its water solubility, with polar agents more likely to be excreted by the kidneys and lipid-soluble chemicals more likely to be excreted via bile and accumulate in fatty tissues. msdvetmanual.com

The table below summarizes the distribution characteristics of analogous compounds.

Compound ClassKey Distribution CharacteristicsTissue Accumulation
Basic AminesHigher volume of distribution, leading to longer half-lives. nih.govresearchgate.netTends to accumulate in various tissues due to higher lipophilicity.
Aliphatic AminesLung uptake correlates with partition coefficient (lipophilicity). researchgate.netCan accumulate in lung tissue.
Lipid-Soluble AminesMore likely to be excreted via bile. msdvetmanual.comAccumulates in fat depots. msdvetmanual.com

The metabolism of secondary alkyl amines like N-ethyl-1-heptanamine is expected to be primarily hepatic. Phase I metabolism for such compounds typically involves oxidation, reduction, and hydrolysis. msdvetmanual.com For secondary amines, key metabolic pathways catalyzed by cytochrome P450 (P450) enzymes include N-dealkylation to a primary amine and N-hydroxylation to a secondary hydroxylamine. Further oxidation of these metabolites can lead to the formation of metabolic-intermediate (MI) complexes, which can cause time-dependent inhibition of P450 enzymes.

A study on the pharmacokinetics of N-nitrodimethylamine and N-nitromethylamine in rats showed that oxidative metabolism is a key clearance pathway. nih.gov Within 7 hours, 20% of N-nitrodimethylamine was metabolized to CO2, compared to only 4% of N-nitromethylamine, indicating differences in metabolic rates even between structurally similar amines. nih.gov

Excretion of xenobiotics and their metabolites primarily occurs through the kidneys (urine) and the liver (bile). Polar or water-soluble compounds are more readily eliminated by the kidneys. msdvetmanual.com In the case of N-nitrodimethylamine and N-nitromethylamine, the latter, being less readily metabolized, was excreted intact in the urine to a greater extent (5.2% of the dose) compared to the former (0.004%). nih.gov This suggests that the extent of metabolism significantly influences the route and rate of excretion for analogous amines.

Mechanistic Toxicology Investigations

Understanding the mechanisms of toxicity is crucial for predicting the potential hazards of a chemical. For N-ethyl-1-heptanamine, insights can be drawn from studies on other aliphatic amines.

Toxicity studies on analogous aliphatic amines reveal a range of effects. Acute toxicity assays using Vibrio fischeri (Microtox test) on n-propylamine, ethylmethylamine, and trimethylamine showed that their chlorinated derivatives were significantly more toxic, with EC50 values in the micromolar range. nih.gov Inhalation studies in mice with various aliphatic amines identified them as upper airway irritants. bohrium.com A two-year inhalation study on diethylamine in rats and mice found that the primary site of injury was the nasal cavity, with lesions including atrophy, hyperplasia, and metaplasia of the olfactory and respiratory epithelium. nih.gov

The table below presents acute oral toxicity data for several analogous aliphatic amines in rats.

CompoundCAS No.Acute Oral LD50 (rat)
Cocoamine61788-46-31300 mg/kg bw industrialchemicals.gov.au
Tallow alkylamines61790-33-81900 mg/kg bw industrialchemicals.gov.au

The molecular basis of chemical toxicity often involves the interaction of the compound or its metabolites with cellular macromolecules. nih.gov For aliphatic amines, the primary amine functional group is strongly basic, which is a key factor in their toxicity. industrialchemicals.gov.au Secondary amines have been noted to have potentially less favorable in vivo toxicology profiles compared to primary amines. nih.govresearchgate.net The corrosive nature of some aliphatic amides, which are structurally related, can affect the skin and eyes. researchgate.net

The toxic mechanisms can be direct, through interaction with proteins, nucleic acids, and lipids, or indirect, by disrupting cellular signaling pathways. For some amines, toxicity can be mediated through their metabolites. For example, the metabolism of secondary amines can lead to the formation of MI complexes that inhibit cytochrome P450 enzymes, potentially leading to drug-drug interactions and cellular damage.

Potential for N-Nitrosamine Formation and Carcinogenicity Studies

As a secondary amine, 1-Heptanamine, N-ethyl- possesses the structural prerequisite for conversion into an N-nitrosamine derivative. This chemical transformation, known as N-nitrosation, typically occurs when a secondary amine reacts with a nitrosating agent, such as nitrite salts, under acidic conditions. onyxipca.com The resulting compound from 1-Heptanamine, N-ethyl- would be N-nitroso-N-ethyl-1-heptanamine.

N-nitrosamines as a chemical class are of significant toxicological concern because many of its members are potent carcinogens in animal studies. onyxipca.comnih.gov The carcinogenicity of N-nitroso compounds is well-documented across numerous laboratory animal species, where they have been shown to induce tumors in various organs. epa.govmdpi.com The mechanism of their carcinogenicity involves metabolic activation by cytochrome P450 enzymes in the liver. This process can lead to the formation of highly reactive alkylating agents that can bind to DNA, inducing mutations and initiating cancer. onyxipca.com

While specific carcinogenicity studies on N-nitroso-N-ethyl-1-heptanamine are not extensively detailed in publicly available literature, the carcinogenic potential can be inferred from data on structurally analogous N-nitrosamines. ca.gov Research on homologous series of N-nitrosamines has demonstrated that carcinogenic activity is a common feature of the class, though potency can vary. ca.govnih.gov For instance, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are well-studied carcinogens that have been detected in various environmental and food sources. onyxipca.commdpi.com These compounds are classified as reasonably anticipated to be human carcinogens. nih.gov The evidence from related compounds suggests a high likelihood that N-nitroso-N-ethyl-1-heptanamine would also exhibit carcinogenic properties.

Table 1: Carcinogenicity Data for Structurally Related N-Nitrosamines

Compound Species Target Organ(s) Reference
N-Nitrosodimethylamine (NDMA) Rat, Mouse, Hamster Liver, Kidney, Lung mdpi.comca.gov
N-Nitrosodiethylamine (NDEA) Rat, Hamster Liver, Esophagus, Nasal Cavity mdpi.comnih.gov
N-Nitrosodi-n-butylamine Rat, Mouse, Hamster Urinary Bladder, Liver, Esophagus nih.gov

Comparative Pharmacological and Toxicological Studies with Homologous Amines

Homologous amines of 1-Heptanamine, N-ethyl- are secondary amines that belong to the same functional group class but differ systematically in the length of their alkyl chains, typically by one or more methylene (B1212753) (–CH₂–) groups. Comparing the pharmacological and toxicological profiles within such a homologous series provides valuable insight into structure-activity relationships.

Comparative Pharmacology

Many simple alkylamines exhibit pharmacological activity, with some classes of substituted alkylamines being used as antihistamines that act as H1 receptor antagonists. rxlist.comdrugbank.com These drugs are used to treat symptoms associated with allergies and the common cold. rxlist.com The pharmacological activity within a homologous series is influenced by physicochemical properties such as lipophilicity, which changes with alkyl chain length. An increase in chain length generally increases lipophilicity, which can affect absorption, distribution, metabolism, and the ability of the compound to interact with biological targets.

For homologous alkylamines, variations in the carbon chain length can lead to differences in receptor binding affinity and efficacy. While specific pharmacological studies comparing 1-Heptanamine, N-ethyl- with its direct homologues (e.g., N-ethyl-1-hexanamine or N-ethyl-1-octanamine) are limited, general principles of medicinal chemistry suggest that such structural modifications would alter the pharmacological profile. Studies on other series of compounds have shown that biological activity can peak at a specific chain length, after which it may decline due to factors like reduced solubility or improper fit within a receptor's binding pocket. nih.gov

Comparative Toxicology

The toxicity of amines can also vary significantly with their structure. In a comparative analysis of primary, secondary, and tertiary amines, it was found that primary amines tend to be less promiscuous in in-vitro assays and demonstrate improved profiles in in-vivo toxicology studies when compared to secondary and tertiary amines. nih.gov This suggests that 1-Heptanamine, N-ethyl-, as a secondary amine, may have a higher potential for off-target toxicity compared to its primary amine analogue, 1-heptanamine.

Within a homologous series of amines, toxicity is often related to the length of the alkyl chain. This relationship is complex and can be non-linear. For instance, increasing the alkyl chain length can alter the way the molecule interacts with cell membranes and other biological structures. The acute toxicity of some homologous series has been shown to depend on the length of the carbon chain. nih.gov This variation is tied to changes in physical properties like water solubility and lipophilicity, which govern the amine's absorption and distribution in the body.

Table 2: Structural Comparison of Homologous Secondary Amines

Compound Name Chemical Formula Molecular Weight ( g/mol ) Alkyl Chain (Amine)
N-Ethyl-1-pentanamine C₇H₁₇N 115.22 Pentyl
N-Ethyl-1-hexanamine C₈H₁₉N 129.25 Hexyl
1-Heptanamine, N-ethyl- C₉H₂₁N 143.27 Heptyl

Future Research Directions and Emerging Paradigms in N Ethyl 1 Heptanamine Science

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and compound discovery, offering powerful tools to predict reaction outcomes, optimize synthesis parameters, and even design novel molecules. beilstein-journals.org While specific AI/ML models for the discovery of N-ethyl-1-heptanamine have not been documented, the methodologies being developed for other amines provide a clear roadmap for future applications.

Machine learning algorithms, particularly Bayesian optimization, are being used to efficiently explore the vast parameter space of chemical reactions. nih.govresearchgate.netchemrxiv.org For a compound like N-ethyl-1-heptanamine, this could involve optimizing variables such as catalyst choice, solvent, temperature, and reactant concentrations to maximize yield and minimize byproducts. nih.govresearchgate.net For instance, an ML-driven workflow could rapidly identify the most efficient conditions for its synthesis via reductive amination, a common route for secondary amines. beilstein-journals.org

Table 1: Illustrative Application of Machine Learning in Optimizing N-ethyl-1-heptanamine Synthesis

ParameterTraditional Approach (One-Variable-at-a-Time)Machine Learning (Bayesian Optimization)Predicted Outcome
Catalyst Screen 5 candidates sequentiallySimultaneously evaluates catalyst performance in context of other variablesIdentifies optimal catalyst-solvent synergy
Temperature (°C) Test at 10° increments (e.g., 80, 90, 100)Explores a continuous range based on model predictionsPinpoints precise optimal temperature (e.g., 93.5°C)
Reactant Ratio Test integer ratios (1:1, 1:1.2, 1:1.5)Tests non-intuitive ratios suggested by the algorithmFinds optimal ratio to minimize waste (e.g., 1:1.37)
Number of Experiments 20-305-10Higher efficiency, reduced resource consumption

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is increasingly focused on developing sustainable synthesis methods that reduce waste, use renewable resources, and employ less hazardous substances. rsc.orgrsc.org For N-ethyl-1-heptanamine, future research will likely concentrate on greener synthetic routes that move away from traditional methods involving harsh reagents or stoichiometric waste.

One of the most promising green strategies for synthesizing secondary amines is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. rsc.org This atom-economical process typically involves reacting an alcohol with a primary amine, where a catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the desired secondary amine, with water as the only byproduct. rsc.org Applying this to N-ethyl-1-heptanamine would involve reacting heptan-1-ol with ethylamine (B1201723) using a heterogeneous catalyst.

Another key area is the use of renewable feedstocks. acs.orgchemistryviews.org Research is ongoing to produce amines from biomass-derived platform molecules, such as fatty acids or amino acids. rsc.orgchemistryviews.orgresearchgate.net Catalytic systems are being developed for the reductive amination of these renewable starting materials, which could provide a sustainable pathway to aliphatic amines like N-ethyl-1-heptanamine. researchgate.net

Table 2: Comparison of Synthesis Routes for Secondary Amines

Synthesis MethodKey FeaturesGreen Chemistry Principles Adhered ToPotential for N-ethyl-1-heptanamine
Traditional Alkylation Use of alkyl halides with primary amines.Often lower atom economy, produces salt waste.Established but less sustainable method.
Reductive Amination Reaction of a carbonyl with an amine, followed by reduction.High atom economy, but can use hydride reagents that produce waste. jocpr.comA common and efficient method. Greener versions use H₂ and heterogeneous catalysts. nih.govresearchgate.net
Hydrogen Borrowing Reaction of an alcohol with an amine. rsc.orgHigh atom economy, water is the only byproduct, uses readily available alcohols. rsc.orgHighly promising future green synthesis route.
From Renewable Feedstocks Use of biomass-derived acids or alcohols. acs.orgUtilizes renewable resources, reduces fossil fuel dependence. rsc.orgA long-term sustainable production goal.

Nanotechnology Applications for Delivery and Advanced Formulations

Nanotechnology offers transformative potential for the formulation and delivery of active compounds. For a molecule like N-ethyl-1-heptanamine, which possesses amphiphilic properties (having both hydrophobic and hydrophilic parts), nano-delivery systems such as nanoemulsions could be particularly relevant. nih.govnih.gov

Nanoemulsions are stable dispersions of oil and water with droplet sizes typically in the 20-200 nm range. ijpsjournal.com They are excellent carriers for lipophilic and amphiphilic drugs, enhancing their solubility, stability, and bioavailability. researchgate.netnih.govijpsjournal.com If N-ethyl-1-heptanamine were to be investigated for a biological application, such as an antimicrobial agent, formulating it within a nanoemulsion could improve its delivery to target sites and its interaction with microbial membranes. nih.gov

Beyond nanoemulsions, other nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles could be designed for targeted delivery. scienceopen.com Surface modification of these nanoparticles with specific ligands could direct them to particular cells or tissues, a strategy widely explored in targeted drug delivery. mdpi.comnih.govfrontiersin.org This approach could be crucial for enhancing efficacy while minimizing potential off-target effects.

Interdisciplinary Research in Biological and Material Sciences

The future of N-ethyl-1-heptanamine science lies at the intersection of chemistry, biology, and materials science. While extensive biological data on this specific compound is not available, related N-alkyl amines have shown a range of biological activities, including antimicrobial properties. nih.govnih.govacs.org The antimicrobial efficacy of such compounds often depends on their alkyl chain length, which influences their ability to disrupt bacterial cell membranes. nih.govnih.gov Future interdisciplinary research could systematically investigate N-ethyl-1-heptanamine and its analogues against a panel of pathogens, including drug-resistant strains.

In materials science, secondary amines are fundamental building blocks for various functional materials. vedantu.com They are used as curing agents for epoxy resins, as corrosion inhibitors, and in the synthesis of polymers and dyes. vedantu.comnih.govunacademy.com Research into N-ethyl-1-heptanamine could explore its potential as a monomer or modifying agent in the creation of novel polymers with tailored properties, such as thermal stability or surface activity. For example, its aliphatic chain could impart flexibility and hydrophobicity to polymer structures. Amine-based materials are also being extensively studied for carbon capture applications, where the nitrogen atom reversibly reacts with CO2. rsc.org

Advanced Analytical Method Development for Trace Analysis

Detecting and quantifying low concentrations of specific amines in complex matrices like environmental or biological samples is a significant analytical challenge. nih.govthermoscientific.fr Future research will focus on developing more sensitive and selective analytical methods for the trace analysis of N-ethyl-1-heptanamine.

Since aliphatic amines often lack a strong chromophore for UV detection, derivatization is a common strategy to enhance their detectability. thermoscientific.frsigmaaldrich.comnih.gov This involves reacting the amine with a labeling agent to form a highly fluorescent or UV-active product prior to analysis by High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com Future work could focus on developing novel derivatization reagents specifically tailored for secondary amines or creating automated, high-throughput methods. thermoscientific.frresearchgate.net

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is another powerful technique for amine analysis. nih.gov Advanced LC-MS/MS methods can provide both high sensitivity and structural confirmation, allowing for the unambiguous identification and quantification of N-ethyl-1-heptanamine at trace levels, even in the presence of interfering substances. nih.gov The development of such methods would be crucial for pharmacokinetic studies, environmental monitoring, or quality control applications.

Table 3: Comparison of Analytical Techniques for Trace Amine Analysis

TechniquePrincipleAdvantagesChallenges for N-ethyl-1-heptanamine
Gas Chromatography (GC) Separation in the gas phase.High resolution for volatile compounds.May require derivatization to improve volatility and peak shape. thermoscientific.fr
HPLC with UV Detection Liquid phase separation with UV absorbance detection.Widely available, robust.Requires derivatization as aliphatic amines have poor UV absorbance. sigmaaldrich.com
HPLC with Fluorescence Detection Detection of fluorescent compounds after excitation.Very high sensitivity, low background.Requires derivatization with a fluorogenic reagent. nih.govnih.gov
LC-MS/MS LC separation followed by mass analysis.High sensitivity and selectivity, structural confirmation. nih.govMethod development can be complex; matrix effects can suppress ionization.

Q & A

Basic: How can researchers systematically identify existing literature on 1-Heptanamine, N-ethyl-?

Methodological Answer:
To ensure comprehensive coverage, use a combination of databases like PubMed, Web of Science, and SciFinder. Avoid relying solely on Google Scholar due to its limitations in reproducibility and precision for systematic reviews . Boolean search terms should include:

  • ("1-Heptanamine, N-ethyl-" OR "N-ethylheptylamine")
  • Combine with keywords like "synthesis," "spectral data," or "physicochemical properties."
    Validate results against authoritative sources (e.g., NIST Chemistry WebBook, PubChem) to avoid unreliable platforms like benchchem.com .

Basic: What experimental approaches are recommended for determining the physicochemical properties of 1-Heptanamine, N-ethyl-?

Methodological Answer:

  • Boiling Point/Purity: Use gas chromatography (GC) coupled with mass spectrometry (MS), referencing NIST’s protocols for homologous amines (e.g., 1-Heptanamine, Tboil = 175–180°C) .
  • pKa and Solubility: Employ potentiometric titration and shake-flask methods, comparing results to computational predictions (e.g., QSPR models) .
  • Spectral Data: Compare experimental IR, NMR, and MS spectra with NIST’s Standard Reference Database .

Advanced: How can contradictory data on metabolic pathways of N-ethyl-substituted amines be resolved?

Methodological Answer:
Contradictions (e.g., in vitro vs. in vivo metabolite profiles) require:

  • Targeted LC-MS/MS Analysis: Screen for metabolites identified in homologous compounds (e.g., N-ethyl hexedrone’s hydrogenation product M.5) using reference standards .
  • Cross-Validation: Use human hepatocyte assays and in silico tools (e.g., PubChem’s metabolic pathway predictions) to reconcile discrepancies between model systems .

Advanced: What strategies optimize the synthesis of 1-Heptanamine, N-ethyl- while minimizing by-products?

Methodological Answer:

  • Reaction Design: Employ reductive amination of heptanal with ethylamine, using palladium catalysts for higher selectivity. Monitor intermediates via inline FTIR .
  • By-Product Mitigation: Use fractional distillation to separate N-ethyl isomers (e.g., 2-ethyl vs. 1-ethyl derivatives) identified via GC retention indices .

Advanced: How can computational models predict the environmental persistence of 1-Heptanamine, N-ethyl-?

Methodological Answer:

  • QSPR Modeling: Input molecular descriptors (e.g., logP, molar refractivity) into tools like EPI Suite to estimate biodegradation half-lives .
  • Radical Reactivity Studies: Use gas-phase experiments with perfluoroalkane sulfonamide analogs to infer atmospheric degradation pathways .

Basic: What safety protocols are critical when handling 1-Heptanamine, N-ethyl- in lab settings?

Methodological Answer:

  • Ventilation and PPE: Use fume hoods and nitrile gloves, as recommended for volatile amines in NIST safety guidelines .
  • Waste Disposal: Neutralize with dilute HCl before aqueous disposal, adhering to EPA protocols for nitrogenous compounds .

Advanced: How do researchers validate the purity of 1-Heptanamine, N-ethyl- for pharmacological studies?

Methodological Answer:

  • HPLC-PDA: Use C18 columns with UV detection at 255 nm (λmax for analogous amines) and ≥98% purity thresholds .
  • Residual Solvent Analysis: Apply headspace GC-MS to detect traces of synthesis solvents (e.g., ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.